molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7

2-[3-(Benzyloxy)phenyl]benzaldehyde

Cat. No.: B113212
CAS No.: 893736-23-7
M. Wt: 288.3 g/mol
InChI Key: AGJBQXFVTDVSCC-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]benzaldehyde is an organic compound with the molecular formula C20H16O2. It is also known by its IUPAC name, 3’-(benzyloxy)[1,1’-biphenyl]-2-carbaldehyde . This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which includes an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]benzaldehyde typically involves the reaction of 3-(benzyloxy)benzyl chloride with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the product is typically achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJBQXFVTDVSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602438
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-23-7
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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